2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a synthetic organic compound characterized by the presence of a 1,3,4-oxadiazole ring and a boron-containing moiety. This compound is notable for its potential applications in organic electronics and materials science due to its luminescent properties and structural versatility. The compound has a molecular formula of C14H17BN2O3 and a molecular weight of 272.11 g/mol .
This compound can be synthesized through various methods, predominantly utilizing palladium-catalyzed cross-coupling reactions. The synthesis often involves the reaction of boronic acids with halogenated aromatic compounds . The specific synthesis pathway for 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole highlights its derivation from commercially available precursors.
The compound falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring. It is classified as an organoboron compound because of the boron-containing dioxaborolane moiety. Its structure also classifies it as an aromatic compound due to the phenyl groups present.
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole typically involves the following steps:
The reaction conditions usually require an inert atmosphere and can be conducted in various solvents such as dioxane or toluene. The use of phase-transfer catalysts may also enhance yields by facilitating the reaction between aqueous and organic phases .
The molecular structure of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole features:
The structural representation can be illustrated using SMILES notation: CC1(C)C(C)(C)OB(C2=CC=C(C3=NN=CO3)C=C2)O1
.
The compound has a melting point that can vary based on purity but generally falls within a specific range indicative of similar oxadiazoles. Spectroscopic techniques such as NMR and mass spectrometry are commonly used for characterization.
The primary chemical reactions involving 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole include:
The reactions typically require precise control of temperature and pH to optimize yields. Solvent choice plays a critical role in reaction efficiency and product stability .
The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole exhibits its properties can be summarized in several key points:
Experimental data suggest that compounds with similar structures exhibit significant photophysical properties that make them suitable for applications in optoelectronics .
The physical properties include:
Chemical properties are characterized by:
Relevant data indicate that these properties make it suitable for various applications in materials science .
The primary applications of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole include:
Research continues into expanding its applications within fields such as photovoltaics and advanced materials development .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0